molecular formula C9H13NO B2745047 2-Methyl-2-(pyridin-2-yl)propan-1-ol CAS No. 34995-30-7

2-Methyl-2-(pyridin-2-yl)propan-1-ol

Cat. No. B2745047
CAS RN: 34995-30-7
M. Wt: 151.209
InChI Key: MSNGDXFIDIGZST-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-2-yl)propan-1-ol, also known as MPP, is a chemical compound that is widely used in scientific research. MPP is a chiral compound that has two enantiomers, R-MPP and S-MPP. The chemical structure of MPP consists of a pyridine ring attached to a propanol group through a methyl group. MPP has been used in various studies due to its unique properties and potential applications.

Scientific Research Applications

Pyridine Derivatives in Chemistry and Material Science

Coordination Chemistry and Ligand Properties Pyridine derivatives are pivotal in coordination chemistry, serving as ligands that form complexes with metals, demonstrating a variety of spectroscopic, structural, and magnetic properties. These complexes are explored for their potential applications in catalysis, materials science, and as models for studying biological systems (Boča, Jameson, & Linert, 2011).

Biomaterials and Polymer Science Modifications of biopolymers with pyridine derivatives, such as the functionalization of xylan, illustrate the utility of these compounds in developing new materials with specific properties. This includes applications in drug delivery, where the chemical modification of natural polymers can lead to novel materials with tailored properties for specific applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pyridine Derivatives in Medicinal Chemistry and Pharmacology

Anticancer Research Pyridine-based Cu(II) complexes have been extensively studied for their anticancer properties. These complexes often exhibit greater bioactivity than pyridine alone, showcasing the potential of metal coordination to enhance the pharmacological effects of organic compounds. Such research underscores the medicinal importance of pyridine derivatives and their role in developing novel anticancer therapies (Alshamrani, 2023).

Biological Activities and Chemosensing The diverse biological activities of pyridine derivatives, including their roles in antibacterial, antifungal, and antioxidant activities, are significant. Furthermore, these compounds have applications in chemosensing, where they serve as effective sensors for detecting various ions and species in environmental, agricultural, and biological samples. This versatility underscores the broad utility of pyridine derivatives in both therapeutic and analytical chemistry contexts (Abu-Taweel et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.

Mode of Action

This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation of collagen molecules, potentially affecting the structure and function of tissues where collagen is a key component.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of collagen prolyl-4-hydroxylase. This could result in altered collagen synthesis , potentially leading to changes in the structure and function of collagen-rich tissues . .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNGDXFIDIGZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34995-30-7
Record name 2-methyl-2-(pyridin-2-yl)propan-1-ol
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